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Compound of Interest

Compound Name: AZD1981

Cat. No.: B1665938 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical pharmacology of AZD1981, a

potent and selective antagonist of the chemoattractant receptor-homologous molecule

expressed on Th2 cells (CRTh2), also known as the DP2 receptor. AZD1981 was investigated

as a potential oral therapeutic for asthma and other inflammatory diseases.

Mechanism of Action
AZD1981 is a selective, reversible, and non-competitive antagonist of the CRTh2 (DP2)

receptor.[1][2][3] Prostaglandin D2 (PGD2) is the natural ligand for the CRTh2 receptor and its

activation leads to the chemotaxis of key inflammatory cells, including T helper type 2 (Th2)

lymphocytes, eosinophils, and basophils.[4][5] By blocking the CRTh2 receptor, AZD1981
inhibits the downstream signaling cascade initiated by PGD2, thereby preventing the

recruitment and activation of these inflammatory cells.[1][3] This mechanism of action suggests

its potential in mitigating the inflammatory responses characteristic of allergic asthma.[1]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by AZD1981 and a typical

experimental workflow for assessing its activity.
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Figure 1: AZD1981 Mechanism of Action at the CRTh2 Receptor.
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Figure 2: Generalized Experimental Workflow for Functional Assays.

Quantitative Data
The preclinical pharmacological data for AZD1981 is summarized in the following tables.

Table 1: In Vitro Binding Affinity and Functional Potency
Parameter Species System Value Reference

Binding Affinity

pIC50 Human
Recombinant

DP2
8.4 [1][3]

IC50 Human
Recombinant

DP2
4 nM [2]

Functional

Potency

pKB Human

Eosinophil

CD11b up-

regulation

8.55 ± 0.03 [1]

pIC50 Human
Eosinophil

chemotaxis
7.6 ± 0.1 [1]

IC50 Human

DK-PGD2-

induced CD11b

expression in

eosinophils

10 nM

Functional IC50

Range
Human

Various cellular

assays
8.5 - 50 nM [2]

A2 (ex vivo) Human

Whole blood

eosinophil shape

change

35 nM [2]
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Table 2: Selectivity Profile
Receptor/Enzyme Selectivity vs DP2 Reference

DP1 >1000-fold [1][3]

Panel of >340 other enzymes

and receptors
Highly selective [1][3]

CYP2C9, OATP1B1, UGT1A1 Weak inhibitor (>10µM) [2]

CYP3A4 Inducer (in vitro) [2]

Table 3: Cross-Species Binding Activity
Species Binding Activity Reference

Mouse Yes [1][3]

Rat Yes [1][3]

Guinea Pig Yes [1][3]

Rabbit Yes [1][3]

Dog Yes [1][3]

Note: While AZD1981 demonstrated binding to DP2 receptors across these species, functional

responses to DP2 agonists were not observed in mouse, rat, or rabbit cell systems.[1][3]

Table 4: In Vivo Preclinical Data
Species Model Effect Reference

Guinea Pig Hind limb model

100 nM completely

inhibited DK-PGD2-

induced eosinophil

mobilization.

Guinea Pig -

Blocked DP2-

dependent eosinophil

emigration from bone

marrow.

[3][6]
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Detailed preclinical pharmacokinetic and comprehensive in vivo efficacy data are not

extensively available in the public domain.

Experimental Protocols
Detailed methodologies for key experiments are outlined below, based on published literature.

[1]

Radioligand Binding Assay
Objective: To determine the binding affinity of AZD1981 for the human DP2 receptor.

Method:

Membranes from HEK cells expressing recombinant human DP2 were used.

Membranes were incubated with a fixed concentration of radiolabeled PGD2 ([3H]PGD2)

and varying concentrations of AZD1981.

The reaction was allowed to reach equilibrium.

Bound and free radioligand were separated by filtration.

The amount of bound radioactivity was quantified using scintillation counting.

The concentration of AZD1981 that inhibits 50% of the specific binding of the radioligand

(IC50) was determined and used to calculate the pIC50.

Eosinophil Shape Change Assay
Objective: To assess the functional antagonism of AZD1981 on eosinophil shape change.

Method:

Human whole blood was pre-treated with AZD1981 or vehicle.

The blood was then stimulated with a DP2 agonist (e.g., 15R-methyl PGD2).

The reaction was incubated at 37°C.
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Cells were fixed, and red blood cells were lysed.

Eosinophil shape change was analyzed by flow cytometry, measuring changes in forward

scatter.

Basophil Shape Change Assay
Objective: To evaluate the effect of AZD1981 on basophil activation.

Method:

Aliquots of human whole blood were stimulated with PGD2 in the presence of varying

concentrations of AZD1981 for 4 minutes at 37°C.

The reaction was stopped by placing the samples on ice and adding a fixative solution.

Red blood cells were lysed.

Cells were washed and resuspended in the fixative solution.

Basophils were identified by flow cytometry (CD123-positive and HLA-DR-negative), and

shape change was assessed.[1]

CD11b Up-regulation Assay in Human Eosinophils
Objective: To measure the effect of AZD1981 on the expression of the adhesion molecule

CD11b on eosinophils.

Method:

Partially purified human eosinophils were incubated with increasing concentrations of

AZD1981.

Cells were then stimulated with the DP2 agonist DK-PGD2.

The expression of CD11b on the surface of eosinophils was measured by flow cytometry

using a fluorescently labeled anti-CD11b antibody.
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The affinity (pKB) of AZD1981 was determined by analyzing the rightward shifts and

depression of the maximum response in the concentration-effect curves.[1]

Chemotaxis Assay
Objective: To determine the ability of AZD1981 to block the migration of eosinophils and Th2

cells towards a DP2 agonist.

Method:

A 96-well chemotaxis microplate (e.g., ChemoTx™) with a 5 µm pore size filter was used.

The lower wells contained the DP2 agonist (e.g., PGD2 or DK-PGD2).

Human eosinophils or Th2 cells were placed in the upper wells.

AZD1981 was added to both upper and lower wells at the desired concentrations.

The plate was incubated for 1 hour at 37°C.

The number of cells that migrated to the lower wells was quantified, for instance, by

measuring cell-associated lactate dehydrogenase (LDH).[1]

Summary and Implications
AZD1981 is a potent and selective non-competitive antagonist of the CRTh2 receptor.[1][2] It

effectively blocks functional responses in key inflammatory cells such as eosinophils, Th2 cells,

and basophils, with similar potency across different cell types and DP2 agonists.[1][3] The

compound also exhibits good cross-species binding activity.[1][3] While preclinical in vivo

studies in guinea pigs demonstrated its ability to inhibit eosinophil mobilization and emigration,

comprehensive pharmacokinetic and efficacy data from preclinical models are not widely

published.[6] The preclinical profile of AZD1981 provided a strong rationale for its evaluation in

clinical trials for respiratory diseases like asthma.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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